2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Overview
Description
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Pyrazole derivatives, including those similar to the chemical , have been synthesized through various methods. These compounds are often prepared via reactions involving primary amines, hydroxymethyl pyrazole derivatives, and activated carbonyl groups. These processes yield compounds with potential for further chemical transformations and bioactivities (Titi et al., 2020), (Ghaedi et al., 2015).
- Structural Insights : The crystallographic studies of synthesized pyrazole derivatives provide insights into their molecular structures, showcasing the importance of the N–H of the amine group and its interaction with adjacent aromatic rings. This structural information is crucial for understanding the chemical properties and potential applications of these compounds (Böck et al., 2020).
Bioactivities and Applications
- Antitumor, Antifungal, and Antibacterial Activities : Some pyrazole derivatives have been identified with significant bioactivities, including antitumor, antifungal, and antibacterial effects. These findings highlight the potential of these compounds in medicinal chemistry and drug development efforts (Titi et al., 2020).
- Polymerization Catalysis : Certain pyrazolylamine ligands, closely related in structure to the compound , have shown effectiveness in catalyzing the oligomerization or polymerization of ethylene, producing materials with varying properties based on the catalyst and conditions used. This application demonstrates the potential of pyrazole derivatives in polymer science and engineering (Obuah et al., 2014).
Antioxidant Activity
- Promising Antioxidant Properties : Research on certain pyrazole derivatives has revealed remarkable antioxidant activities, comparing favorably with ascorbic acid. These findings suggest the utility of these compounds in developing antioxidant agents, which could have implications for health and disease prevention (Zaki et al., 2017).
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17-10-12(4-7-14-2)13(16-17)11-5-8-15-9-6-11/h5-6,8-10,14H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWUPFAMVMUPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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